4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
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Overview
Description
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C19H23BrClNO It is a piperidine derivative that features a benzyl group and a bromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions result in the formation of new carbon-carbon bonds .
Scientific Research Applications
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzyl and bromophenoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluoro-2-methyl-benzyl)piperidine hydrochloride: Similar structure with a fluoro group instead of a bromine atom.
4-[(4-Methoxy-2-bromophenoxy)methyl]piperidine hydrochloride: Contains a methoxy group in place of the benzyl group.
Uniqueness
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of benzyl and bromophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-13-17(12-15-4-2-1-3-5-15)6-7-19(18)22-14-16-8-10-21-11-9-16;/h1-7,13,16,21H,8-12,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDPUPPNMUKNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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